

comparing α - In_2Se_3 and β - In_2Se_3 crystal structures

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Compound of Interest

Compound Name: Indium selenide (In_2Se_3)

CAS No.: 12608-18-3

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A Comparative Guide to α - In_2Se_3 and β - In_2Se_3 Crystal Structures

Indium selenide (In_2Se_3) is a versatile two-dimensional (2D) layered semiconductor that exhibits a rich polymorphism, with at least five distinct structural phases (α , β , γ , δ , κ). Among these, the α and β phases are the most extensively studied due to their unique electronic and ferroic properties. The α -phase is the most stable at room temperature and is notable for its room-temperature ferroelectricity, a rare property in 2D materials.[1][2] The β -phase, on the other hand, is a higher-temperature, paraelectric phase. Understanding the nuanced differences between these two crystal structures is critical for harnessing their potential in next-generation electronics, nonvolatile memory, and optoelectronic devices.[3][4]

This guide provides an objective comparison of the α - In_2Se_3 and β - In_2Se_3 crystal structures, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers in the field.

Crystal Structure and Symmetry

Both α - and β - In_2Se_3 are layered materials composed of quintuple layers (QLs) with an atomic arrangement of Se-In-Se-In-Se.[2][5] These layers are held together by weak van der Waals forces. The primary distinction between the two phases lies in the stacking of these layers and the coordination of the indium (In) and selenium (Se) atoms within them, which dictates their overall symmetry and physical properties.

α - In_2Se_3 : The α -phase is the ground state of In_2Se_3 and is stable at room temperature.[2][6] Its structure is non-centrosymmetric, which is the origin of its notable out-of-plane ferroelectricity.[7][8] This lack of inversion symmetry arises from the unequal distances between the central Se atomic layer and the two adjacent In layers, creating a permanent electric dipole.[6][9] Within the quintuple layer, the indium atoms occupy both tetrahedral and octahedral coordination sites.[10][11] The α -phase typically crystallizes in two main polytypes: a rhombohedral (3R) stacking with the space group $R\bar{3}m$ and a hexagonal (2H) stacking belonging to the $P6_3mc$ space group.[6][12]

β - In_2Se_3 : The β -phase is a higher-temperature polymorph that is centrosymmetric and therefore paraelectric (non-ferroelectric).[8][13] It can be obtained by heating the α -phase to temperatures above approximately 200 °C (473 K).[14][15] In the β -phase structure, the indium atoms are typically found in octahedral coordination sites.[10] Similar to the alpha phase, it can exist in different stacking sequences, most commonly a rhombohedral (3R) structure with the space group $R\bar{3}m$. [16][17][18] Upon cooling, the β -phase often transitions into a metastable β' phase at room temperature, which is stabilized by substrate-induced strain.[13]

Quantitative Data Comparison

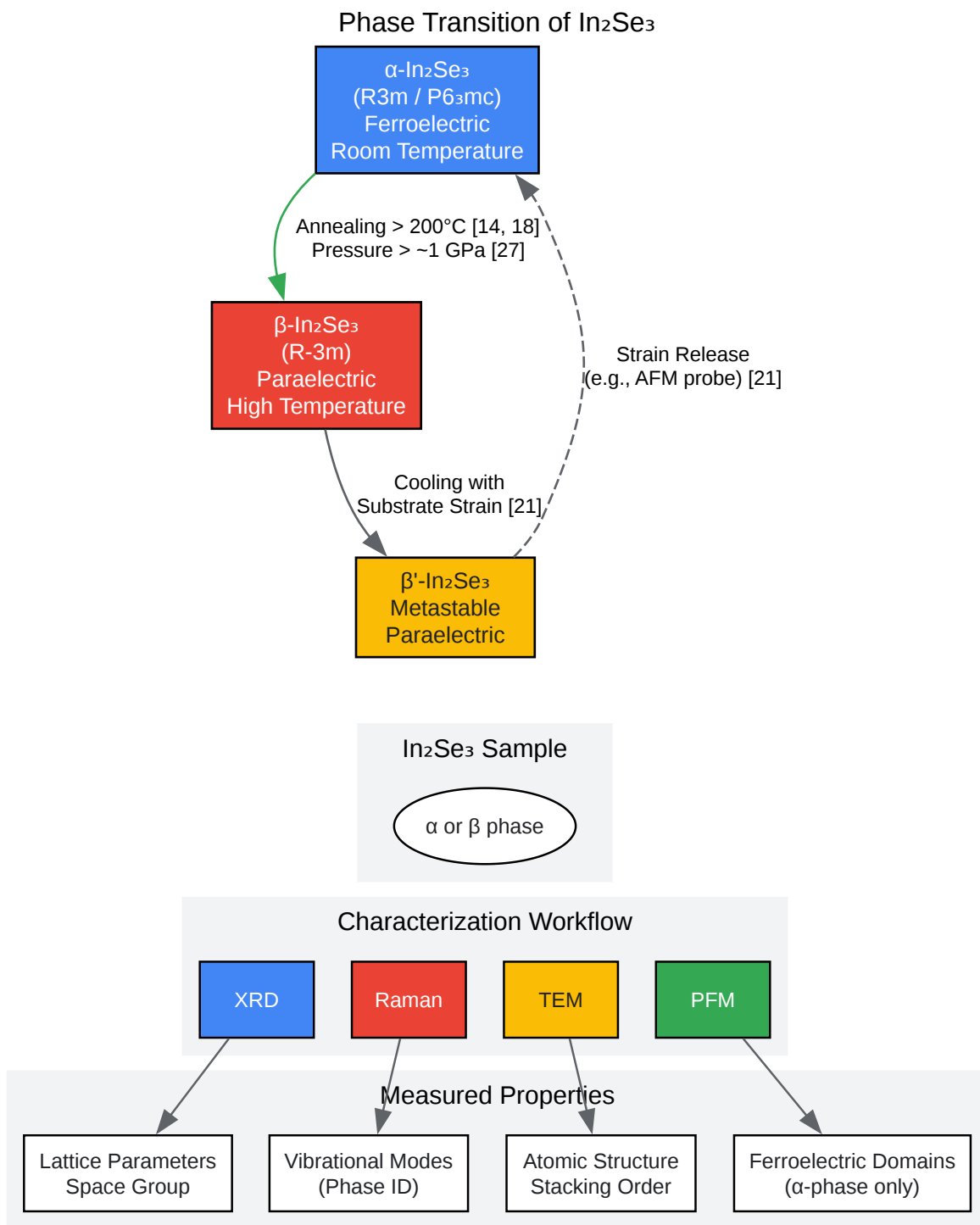
The structural parameters of α - In_2Se_3 and β - In_2Se_3 have been determined through various experimental techniques. The following table summarizes the key crystallographic data for the most commonly reported polytypes.

Property	α -In ₂ Se ₃ (3R)	α -In ₂ Se ₃ (2H)	β -In ₂ Se ₃ (3R)
Crystal System	Rhombohedral	Hexagonal	Rhombohedral
Space Group	R3m (No. 160)[6][8]	P6 ₃ mc (No. 186)[12]	R-3m (No. 166)[8][16] [18]
Symmetry	Non-centrosymmetric	Non-centrosymmetric	Centrosymmetric
Ferroc Order	Ferroelectric	Ferroelectric	Paraelectric[13]
Lattice Constant (a)	4.05 Å[19]	4.067 Å[7]	4.14 Å
Lattice Constant (c)	28.77 Å[19]	19.246 Å[7]	25.85 Å[18]
In Coordination	Tetrahedral & Octahedral[10][11]	Tetrahedral & Octahedral	Octahedral[10]

Phase Transition Dynamics

The transition between the α and β phases is a critical aspect of In₂Se₃'s functionality, particularly for applications like phase-change memory.

- **Temperature-Induced Transition:** The $\alpha \rightarrow \beta$ phase transition occurs at approximately 200 °C (473 K).[14][19] This transformation is reversible; however, upon cooling, strain from the substrate often leads to the formation of a metastable β' phase instead of a direct reversion to the α phase.[7][13]
- **Pressure-Induced Transition:** Applying external pressure can also induce the $\alpha \rightarrow \beta'$ phase transition at a critical pressure of around 0.7-1.0 GPa at room temperature.[11][14]
- **Mechanism:** The transition from the ferroelectric α -phase to the paraelectric β -phase is isosymmetric and is believed to involve a combination of interlayer shear gliding and intralayer atomic rearrangements.[14]



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